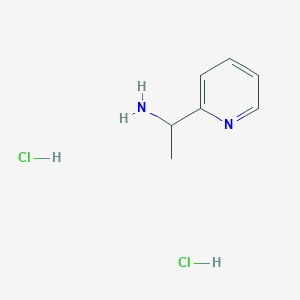

1-(2-Pyridyl)ethylamine Dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-pyridin-2-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2.2ClH/c1-6(8)7-4-2-3-5-9-7;;/h2-6H,8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNBVPGDYRRBINU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Core Characteristics: A Technical Guide to the Physical Properties of 1-(2-Pyridyl)ethylamine Dihydrochloride

Authored for the Discerning Researcher, Scientist, and Drug Development Professional

Foreword: Beyond the Datasheet

In the intricate world of chemical synthesis and pharmaceutical development, compounds are more than just names and structures; they are collections of physical properties that dictate their behavior, utility, and potential. 1-(2-Pyridyl)ethylamine Dihydrochloride is a chiral building block of significant interest, yet a comprehensive understanding of its physical nature is often fragmented. This guide serves as a centralized, in-depth resource, moving beyond a simple recitation of data. As a Senior Application Scientist, my objective is to provide not just the "what," but the "why"—the fundamental principles that govern the properties of this salt and the causal logic behind the experimental methods used to characterize it. Herein, we establish a foundation of trustworthiness through validated protocols and authoritative grounding, empowering you to handle, utilize, and innovate with this compound confidently.

Molecular Identity and the Significance of Salt Formation

At its core, this compound is the salt of the parent amine, 1-(2-Pyridyl)ethylamine. The conversion to a dihydrochloride salt is a deliberate and critical modification. By protonating both the primary amine on the ethyl side-chain and the nitrogen within the pyridine ring, the resulting molecule gains two positive charges, which are balanced by two chloride counter-ions. This structural change is primarily engineered to dramatically enhance aqueous solubility and improve the compound's stability and handling characteristics, transforming it from a liquid free base into a solid, crystalline material.

-

Molecular Formula: C₇H₁₂Cl₂N₂

-

Molecular Weight: 195.09 g/mol

-

CAS Number: 40154-81-2

Caption: Structure of this compound.

Summary of Core Physical Properties

A consolidated view of the compound's physical properties is essential for quick reference in a laboratory setting. The following table summarizes the key data synthesized from reputable chemical suppliers and databases.

| Property | Value / Description | Causality & Scientific Significance |

| Appearance | White to off-white crystalline powder | The ionic nature of the salt form promotes the formation of a stable crystal lattice, resulting in a solid state at room temperature, unlike the liquid free base. |

| Melting Point | Data not readily available in public literature. | The absence of a published melting point underscores the importance of experimental verification for each batch. It is a critical indicator of purity; impurities will depress and broaden the melting range. |

| Solubility | Soluble in water. | The protonated amine and pyridine groups form strong ion-dipole interactions with polar water molecules, overcoming the lattice energy of the crystal and facilitating dissolution. |

| Purity (Typical) | ≥95% - 97% | High purity is essential for stoichiometric accuracy in reactions and for avoiding side-reactions or confounding results in biological assays. |

| Stability | Hygroscopic | The ionic salt readily attracts and absorbs moisture from the air. This necessitates storage in a dry, well-sealed container, preferably in a desiccator or under an inert atmosphere. |

Self-Validating Protocol: Melting Point Determination

Given the lack of a standardized melting point value in the literature, its experimental determination is a mandatory step for identity confirmation and purity assessment of any new batch.

Core Principle: The melting point is a thermal range over which a crystalline solid transitions to a liquid. For a pure compound, this range is narrow and sharp. The presence of soluble impurities disrupts the crystal lattice, typically causing the melting to begin at a lower temperature and occur over a wider range.

Required Apparatus:

-

Digital melting point apparatus with variable ramp rate

-

Glass capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle

-

Watch glass

Step-by-Step Methodology:

-

Sample Preparation (The Dry & Fine Rule): The sample must be completely dry and finely powdered to ensure uniform heat transfer.

-

Place a small amount of the compound on a clean, dry watch glass.

-

If the crystals are large, gently grind them to a fine powder using a mortar and pestle.

-

To load the capillary, tap the open end into the powder until a 2-3 mm column of material is inside.

-

Invert the tube and tap it gently on a hard surface to pack the solid tightly into the sealed end. A well-packed sample is crucial for an accurate reading.

-

-

Instrument Setup & Rapid Range Finding (Efficiency):

-

Place the packed capillary into the heating block.

-

Set a rapid heating rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range. This initial, rough measurement prevents wasted time during the precise determination.

-

Record this approximate range and allow the apparatus to cool at least 20 °C below this point.

-

-

Precise Measurement (The Accuracy Run):

-

Using a fresh sample in a new capillary tube, place it in the cooled apparatus.

-

Heat rapidly to about 15-20 °C below the previously determined approximate melting point.

-

Crucially, reduce the heating rate to 1-2 °C per minute. This slow ramp rate allows the system to maintain thermal equilibrium, ensuring the thermometer reading accurately reflects the sample's temperature.

-

Record the temperature at which the first droplet of liquid is observed (T₁).

-

Record the temperature at which the last crystal melts into liquid (T₂). The melting range is T₁ - T₂.

-

-

Trustworthiness through Repetition: A single measurement is not sufficient. Repeat the "Precise Measurement" step at least twice more with fresh samples. Reliable results should be reproducible within 1 °C.

Elucidating Solubility Characteristics

The dihydrochloride salt structure is intentionally designed for enhanced solubility in polar solvents, a critical factor for aqueous reaction media, stock solution preparation, and biological testing.

Mechanism of Solvation: The charged N⁺-H sites on the pyridine ring and the ethylamine side chain act as strong hydrogen bond donors, while the chloride anions can be effectively solvated by water molecules. This network of strong ion-dipole interactions provides the thermodynamic driving force for dissolution. While highly soluble in water[1][2], it is expected to have good solubility in other polar protic solvents like methanol and ethanol, and significantly lower solubility in non-polar aprotic solvents like hexanes or diethyl ether.

References

A Technical Guide to 1-(2-Pyridyl)ethylamine Dihydrochloride: Structure, Synthesis, and Applications in Modern Chemistry

This document provides an in-depth technical examination of 1-(2-Pyridyl)ethylamine Dihydrochloride, a versatile chemical intermediate of significant interest to researchers in catalysis, drug discovery, and materials science. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, characterization, and application, offering field-proven insights for professionals.

Part 1: Molecular Profile and Physicochemical Properties

The Significance of the Pyridylethylamine Scaffold

The 1-(2-Pyridyl)ethylamine structure is a valuable pharmacophore and ligand scaffold. It features a pyridine ring, a common motif in bioactive molecules, which can participate in hydrogen bonding and π-stacking interactions. Attached to this ring is a chiral ethylamine side chain. This combination of a planar aromatic system and a stereogenic center makes it a powerful building block in asymmetric synthesis and coordination chemistry. The free base, 1-(2-Pyridyl)ethylamine, is a colorless to light brown liquid[1].

The Dihydrochloride Salt: A Focus on Stability and Utility

This guide focuses on the dihydrochloride salt form (CAS No: 40154-81-2). The rationale for supplying and using the dihydrochloride form is threefold:

-

Enhanced Stability: The free amine is susceptible to oxidation and may be air-sensitive[2]. Protonating both the basic ethylamine nitrogen and the pyridine ring nitrogen with hydrochloric acid forms a stable, solid salt.

-

Improved Handling: The free base is a liquid, which can be more challenging to accurately weigh and handle than a crystalline solid[1]. The dihydrochloride salt is typically a solid, facilitating easier manipulation in a laboratory setting.

-

Increased Solubility: While the free base has some water solubility, the salt form is generally more soluble in aqueous and protic solvents, which can be advantageous for certain reaction conditions or biological assays.

The structure consists of the protonated 1-(2-Pyridyl)ethylamine cation with two chloride anions balancing the charge.

Chemical Structure of this compound

Physicochemical Data Summary

The following table summarizes the key quantitative data for 1-(2-Pyridyl)ethylamine and its dihydrochloride salt.

| Property | 1-(2-Pyridyl)ethylamine (Free Base) | This compound | Reference(s) |

| CAS Number | 42088-91-5 | 40154-81-2 | [3][4] |

| Molecular Formula | C₇H₁₀N₂ | C₇H₁₂Cl₂N₂ | [3][4] |

| Molecular Weight | 122.17 g/mol | 195.09 g/mol | [3][4] |

| Appearance | Colorless to light brown liquid | Solid (Typically beige or off-white) | [1][5] |

| Boiling Point | 197-201 °C | Not Applicable (decomposes) | [2] |

| Storage Conditions | Store at 2–8 °C under inert gas | Store at room temperature, sealed in dry | [2][3] |

| SMILES Code | CC(N)C1=NC=CC=C1 | CC(N)C1=NC=CC=C1.[H]Cl.[H]Cl | [3] |

Part 2: Synthesis and Purification Protocol

Strategic Approach: Retrosynthesis

A common and effective strategy for synthesizing 1-(2-Pyridyl)ethylamine is the reductive amination of 2-acetylpyridine. This approach is logical because the starting material is commercially available and the transformation is high-yielding and well-established.

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a validated method for laboratory-scale synthesis. The causality behind each step is explained to ensure reproducibility and understanding.

Step 1: Imine Formation

-

Procedure: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-acetylpyridine (1.0 eq) in methanol. Add ammonium acetate (5.0 eq). Stir the mixture at room temperature for 2-4 hours.

-

Causality: Ammonium acetate serves as the ammonia source. The reaction is an equilibrium process where the carbonyl group of the ketone reacts with ammonia to form a hemiaminal, which then dehydrates to the imine intermediate. Methanol is a suitable polar protic solvent.

Step 2: Reduction to the Amine

-

Procedure: Cool the reaction mixture to 0 °C in an ice bath. Cautiously add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Causality: Sodium borohydride is a mild and selective reducing agent that will reduce the C=N double bond of the imine to the corresponding amine. It is added slowly at a low temperature to control the exothermic reaction and prevent side reactions.

Step 3: Work-up and Extraction

-

Procedure: Quench the reaction by slowly adding water. Reduce the volume of methanol using a rotary evaporator. Add ethyl acetate to the aqueous residue and basify with a 2M NaOH solution to a pH > 11. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Causality: The work-up removes inorganic salts and isolates the free base. Basification is crucial to deprotonate the amine, rendering it soluble in the organic solvent (ethyl acetate) for efficient extraction.

Step 4: Conversion to the Dihydrochloride Salt

-

Procedure: Dissolve the crude free base oil in a minimal amount of isopropanol. Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Causality: The ethereal HCl provides a non-aqueous medium to protonate both basic nitrogen atoms, causing the highly polar dihydrochloride salt to precipitate from the less polar solvent system.

Step 5: Purification

-

Procedure: Collect the resulting solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any non-polar impurities. Dry the white to off-white solid under vacuum.

-

Causality: The final wash with a non-solvent like diethyl ether ensures the removal of any residual starting materials or byproducts, yielding the pure dihydrochloride salt.

Part 3: Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation. The identity and purity of the synthesized this compound must be confirmed using a suite of spectroscopic techniques.

Workflow for Structural Verification

Caption: Logical workflow for the analytical validation of the final product.

Expected Spectroscopic Signatures

-

¹H NMR Spectroscopy: The spectrum (in D₂O or DMSO-d₆) should show characteristic signals for the pyridyl protons, the methine (CH) proton adjacent to the chiral center, and the methyl (CH₃) protons. The integration of these peaks should correspond to the number of protons.

-

¹³C NMR Spectroscopy: The spectrum will display distinct signals for the five unique carbons of the pyridine ring and the two carbons of the ethylamine side chain.

-

FTIR Spectroscopy: Key vibrational bands are expected for N-H stretching (broad, around 2400-3000 cm⁻¹, characteristic of amine salts), C-H stretching, and C=C/C=N stretching from the pyridine ring (around 1600-1400 cm⁻¹).

-

Mass Spectrometry (ESI+): The analysis should show a prominent peak for the parent ion of the free base [M+H]⁺ at m/z 123.17, corresponding to the loss of the two HCl molecules.

Part 4: Core Applications and Mechanistic Insights

The utility of this compound stems from its ability to act as a bidentate ligand and a chiral building block.

Asymmetric Catalysis and Coordination Chemistry

The molecule's primary value lies in its role as a bidentate N,N'-coordinating ligand[6]. The pyridine nitrogen and the ethylamine nitrogen can chelate to a single metal center, forming a stable five-membered ring. This coordination stabilizes transition metals like zinc, iron, and cadmium[6]. When the chiral (R)- or (S)-enantiomer is used, it creates a chiral environment around the metal, enabling its use in asymmetric catalysis, such as enantioselective reductions or additions.

Caption: Bidentate chelation of the ligand to a generic metal center.

Pharmaceutical and Agrochemical Synthesis

As a versatile building block, this compound is used in the synthesis of more complex, biologically active molecules. It serves as an intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of agrochemicals[1]. Its structure allows for further modification at the amine, enabling the construction of diverse molecular libraries for screening purposes.

Part 5: Safety, Handling, and Storage

Professional and safe laboratory practice is paramount. While a specific Safety Data Sheet (SDS) for the dihydrochloride was not retrieved, data from analogous compounds like pyridine hydrochloride provides a strong basis for a risk assessment.

-

Hazard Identification: The compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It is likely to cause skin and serious eye irritation[5].

-

Handling Procedures:

-

Storage and Stability:

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-PYRIDIN-2-YL-ETHYLAMINE | 42088-91-5 [chemicalbook.com]

- 3. 40154-81-2|this compound|BLD Pharm [bldpharm.com]

- 4. scbt.com [scbt.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Buy 1-Pyridin-2-yl-ethylamine (EVT-2584772) | 40154-81-2; 42088-91-5 [evitachem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to 1-(2-Pyridyl)ethylamine Dihydrochloride: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Pyridyl)ethylamine Dihydrochloride is a pyridylethylamine derivative that holds significant importance in synthetic and pharmaceutical chemistry. As a chiral amine, its primary utility lies in its application as a resolving agent for the separation of racemic mixtures of chiral carboxylic acids and other acidic compounds. The formation of diastereomeric salts with differential solubility allows for the isolation of a single enantiomer, a critical step in the development of stereochemically pure active pharmaceutical ingredients (APIs). The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it a convenient and effective reagent in various experimental setups. This guide provides a comprehensive overview of its molecular characteristics, applications in drug development, and detailed experimental protocols for its use.

Molecular Profile and Physicochemical Properties

The molecular integrity of a reagent is fundamental to its application. This compound is the salt formed from the reaction of 1-(2-Pyridyl)ethylamine with two equivalents of hydrochloric acid.

The molecular weight of the free base, 1-(2-Pyridyl)ethylamine (C₇H₁₀N₂), is 122.17 g/mol .[1][2] Hydrochloric acid (HCl) has a molecular weight of 36.46 g/mol .[3] Therefore, the molecular weight of this compound (C₇H₁₂Cl₂N₂) is calculated as follows:

122.17 g/mol (free base) + 2 * 36.46 g/mol (HCl) = 195.09 g/mol [4]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [4] |

| Molecular Weight | 195.09 g/mol | [4] |

| Appearance | Solid | [1] |

| Solubility | Water soluble | [1] |

| Stability | Stable under normal conditions, but hygroscopic. Should be stored in a dry, cool, and well-ventilated place with the container tightly closed. | [1] |

Chemical Structure

Caption: Chemical structure of this compound.

Applications in Drug Development and Chiral Synthesis

The pyridine moiety is a prevalent scaffold in a vast array of FDA-approved drugs, highlighting its significance in medicinal chemistry.[5][6][7][8] Pyridine-containing compounds are integral to the development of antimicrobial, antiviral, and anticancer agents.[7] The utility of chiral amines like 1-(2-Pyridyl)ethylamine lies in their role as resolving agents and as building blocks in asymmetric synthesis.[5][9]

The primary application of this compound is in the resolution of racemic mixtures .[10][11] This classical chemical resolution technique relies on the formation of diastereomeric salts when the racemic mixture of an acid is treated with an enantiomerically pure chiral base. These diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[11]

The process can be visualized as follows:

Caption: Workflow for chiral resolution using a chiral amine.

Experimental Protocol: Chiral Resolution of a Racemic Acid

This protocol provides a generalized yet detailed methodology for the resolution of a racemic carboxylic acid using (S)-1-(2-Pyridyl)ethylamine as the resolving agent. The dihydrochloride salt can be converted to the free base in situ or prior to the resolution.

Materials and Reagents:

-

Racemic carboxylic acid

-

(S)-1-(2-Pyridyl)ethylamine Dihydrochloride

-

Sodium hydroxide (NaOH) solution (e.g., 2 M)

-

Hydrochloric acid (HCl) solution (e.g., 2 M)

-

Methanol (or another suitable solvent)

-

Diethyl ether

-

Deionized water

-

Filter paper

-

Büchner funnel and flask

-

pH paper or pH meter

-

Separatory funnel

-

Rotary evaporator

Procedure:

Part 1: Liberation of the Chiral Amine (Free Base)

-

Dissolution: Dissolve a calculated amount of (S)-1-(2-Pyridyl)ethylamine Dihydrochloride in deionized water.

-

Basification: Slowly add a 2 M NaOH solution while stirring until the pH of the solution is basic (pH > 10). This will neutralize the hydrochloride and liberate the free amine.

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract the free amine with a suitable organic solvent like diethyl ether or dichloromethane (3 x volume of aqueous phase).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the (S)-1-(2-Pyridyl)ethylamine free base.

Part 2: Diastereomeric Salt Formation and Fractional Crystallization

-

Dissolution: Dissolve the racemic carboxylic acid in a minimal amount of warm methanol. In a separate flask, dissolve an equimolar amount of the prepared (S)-1-(2-Pyridyl)ethylamine free base in methanol.

-

Salt Formation: Slowly add the amine solution to the carboxylic acid solution with constant stirring. The formation of diastereomeric salts may be immediate, observed as a precipitate, or may require cooling.

-

Crystallization: Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. For improved crystal formation and yield, the flask can be placed in an ice bath or refrigerator.

-

Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[12] Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.[12]

Part 3: Liberation of the Enantiopure Acid

-

Dissolution of Salt: Dissolve the collected diastereomeric salt crystals in deionized water.

-

Acidification: Cool the solution in an ice bath and slowly add 2 M HCl with stirring until the pH is acidic (pH < 2). This will protonate the carboxylic acid and the amine.

-

Extraction: Extract the liberated enantiopure carboxylic acid with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous phase).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiopure carboxylic acid.

Part 4: Recovery of the Chiral Resolving Agent

The aqueous layer from the previous step contains the hydrochloride salt of (S)-1-(2-Pyridyl)ethylamine. The chiral resolving agent can be recovered by basifying the aqueous solution with NaOH and following the extraction procedure outlined in Part 1.

Safety and Handling

This compound and its free base should be handled with appropriate safety precautions in a well-ventilated fume hood.[13][14] It is harmful if swallowed or in contact with skin and can cause skin and eye irritation.[1][13] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[13][14] The compound is hygroscopic and should be stored in a tightly sealed container in a dry environment.[1]

Conclusion

This compound is a valuable and versatile tool in the arsenal of synthetic and medicinal chemists. Its utility as a chiral resolving agent is paramount for the production of enantiomerically pure compounds, which is a critical aspect of modern drug development. Understanding its molecular properties, applications, and the nuances of the experimental protocols for its use is essential for researchers and scientists aiming to synthesize stereochemically defined molecules with potential therapeutic applications.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. scbt.com [scbt.com]

- 3. Buy 1-Pyridin-2-yl-ethylamine (EVT-2584772) | 40154-81-2; 42088-91-5 [evitachem.com]

- 4. 40154-81-2|this compound|BLD Pharm [bldpharm.com]

- 5. Chiral dialkylaminopyridine catalysts in asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 11. jackwestin.com [jackwestin.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. fishersci.com [fishersci.com]

1-(2-Pyridyl)ethylamine Dihydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(2-Pyridyl)ethylamine Dihydrochloride

Introduction: A Versatile Chiral Building Block

1-(2-Pyridyl)ethylamine is a chiral amine that serves as a crucial intermediate and building block in numerous areas of chemical science.[1] Its structure, featuring both a basic pyridyl nitrogen and an aliphatic amino group, allows it to function as a versatile bidentate ligand in coordination chemistry, finding applications in asymmetric catalysis and materials science.[1][2] For researchers and professionals in drug development, this compound is a key precursor for synthesizing a range of biologically active molecules, particularly those targeting neurological disorders.[1]

This guide provides a comprehensive overview of the primary synthetic pathways to obtain 1-(2-Pyridyl)ethylamine, with a focus on the underlying chemical principles, a comparison of different methodologies, and detailed experimental protocols. We will explore both classical and modern approaches to synthesizing the racemic amine, delve into strategies for obtaining enantiomerically pure forms, and conclude with the final conversion to its stable dihydrochloride salt.

Part 1: Core Synthetic Strategy - Reductive Amination

The most direct and widely employed route to 1-(2-Pyridyl)ethylamine is the reductive amination of 2-acetylpyridine.[3] This powerful transformation converts a carbonyl group into an amine in a single conceptual step via an intermediate imine.[3] The overall strategy involves the reaction of 2-acetylpyridine with an ammonia source to form an imine (or iminium ion), which is then reduced in situ to the desired primary amine.

Caption: High-level overview of the synthesis pathway.

The Leuckart Reaction: A Classic Approach

The Leuckart reaction is a specific form of reductive amination that utilizes formic acid or its derivatives, such as ammonium formate, as both the nitrogen source and the reducing agent.[4][5] This method is one of the oldest for amine synthesis and typically requires high temperatures (120-165 °C) to proceed effectively.[4][6]

Mechanism Insight: Upon heating, ammonium formate dissociates into formic acid and ammonia. Ammonia attacks the carbonyl carbon of 2-acetylpyridine, eventually forming an iminium ion after dehydration. The formate ion then acts as a hydride donor to reduce the iminium ion to the final amine, releasing carbon dioxide in the process.[4]

Causality of Choice: The primary advantage of the Leuckart reaction is its simplicity and the use of inexpensive, readily available reagents.[7] However, the high reaction temperatures can be a significant drawback, potentially leading to side reactions and being incompatible with sensitive functional groups. This has led to its gradual replacement by milder, more modern methods in many pharmaceutical applications.[7]

Experimental Protocol (Leuckart Reaction):

-

In a round-bottom flask equipped with a reflux condenser, combine 2-acetylpyridine (1.0 eq) and ammonium formate (3.0-5.0 eq).[6]

-

Heat the reaction mixture to 120-130 °C and maintain for several hours until the reaction is complete (monitored by TLC or GC).[6]

-

Cool the mixture and add a strong base (e.g., NaOH solution) to hydrolyze any remaining formyl derivatives and neutralize the formic acid.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude 1-(2-Pyridyl)ethylamine.

Modern Reductive Amination with Hydride Reagents

Modern synthetic chemistry favors the use of specialized hydride reagents that operate under much milder conditions. These reactions are typically performed as one-pot procedures where the ketone, amine source, and reducing agent are combined.[3]

Mechanism Insight: The reaction proceeds through the same imine/iminium intermediate as the Leuckart reaction. The key difference lies in the reducing agent. Mild reducing agents are required, as they must selectively reduce the iminium ion in the presence of the starting ketone.[3]

Caption: General mechanism of reductive amination.

Comparison of Common Reducing Agents:

The choice of reducing agent is critical and depends on factors like substrate reactivity, functional group tolerance, safety, and cost.

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Highly selective for iminium ions.[3] | Highly toxic (potential release of HCN gas). |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | DCE, THF | Mild, general, tolerates many functional groups.[8] | Low hydride efficiency (delivers only one hydride).[9] |

| Pyridine-Borane (C₅H₅N·BH₃) | Methanol, 4Å molecular sieves | Mild, stable, good alternative to cyanoborohydride.[9][10] | Can have a limited shelf life.[9] |

| Catalytic Hydrogenation (H₂, Pd/C) | Ethanol, H₂ pressure | "Green" method, high atom economy.[9] | Requires specialized high-pressure equipment. |

Experimental Protocol (Using Pyridine-Borane):

-

To a solution of 2-acetylpyridine (1.0 eq) in methanol, add powdered 4Å molecular sieves.[10]

-

Add the ammonia source (e.g., ammonium acetate, 1.0-1.2 eq).

-

Add pyridine-borane (0.8-1.0 eq) to the mixture.[10]

-

Stir the reaction at room temperature for 16-24 hours.

-

Quench the reaction by carefully adding aqueous HCl (e.g., 6 N HCl) and stir for 1 hour.[10]

-

Basify the mixture to pH > 12 with aqueous NaOH.

-

Extract the product with an organic solvent, dry, and concentrate to yield the amine.

Part 2: Achieving Enantiopurity

As a chiral molecule, obtaining a single enantiomer of 1-(2-Pyridyl)ethylamine is often required for pharmaceutical applications.[11] This can be achieved either by synthesizing the desired enantiomer directly using an asymmetric method or by separating the enantiomers from a racemic mixture through chiral resolution.

Direct Asymmetric Reductive Amination (DARA)

The most elegant and atom-economical approach is the direct asymmetric reductive amination (DARA) of 2-acetylpyridine. This method uses a chiral catalyst to control the stereochemical outcome of the reduction step, producing an enantiomerically enriched product in a single transformation.[12]

Expert Insight: A highly effective method has been reported using a chiral ruthenium catalyst, Ru(OAc)₂{(S)-binap}, with ammonium trifluoroacetate as the nitrogen source and molecular hydrogen as the reductant.[12] This system achieves excellent enantioselectivities (>99% ee) and high yields.[12] The chiral BINAP ligand creates a chiral environment around the metal center, which directs the hydride transfer to one face of the imine intermediate, leading to the formation of one enantiomer preferentially.

Chiral Resolution of the Racemic Amine

When an asymmetric synthesis is not feasible, the racemic amine can be separated into its constituent enantiomers via chiral resolution.[13] The most common method involves reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts.[13][14]

Principle of Separation: Diastereomers have different physical properties, including solubility.[13] By carefully choosing the resolving agent and crystallization solvent, one diastereomeric salt can be induced to crystallize preferentially from the solution, leaving the other in the mother liquor. The crystallized salt is then isolated, and the chiral resolving agent is removed (typically by acid/base extraction) to yield the enantiomerically pure amine.

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocol (Chiral Resolution with Tartaric Acid):

-

Dissolve the racemic 1-(2-Pyridyl)ethylamine (1.0 eq) in a suitable solvent, such as ethanol.

-

In a separate flask, dissolve a chiral resolving agent, such as L-(+)-tartaric acid (0.5 eq), in the same solvent, possibly with gentle heating.

-

Slowly add the tartaric acid solution to the amine solution.

-

Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to promote crystallization.

-

Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold solvent.

-

To liberate the free amine, dissolve the salt in water and add a strong base (e.g., 10% NaOH) until the pH is > 12.

-

Extract the enantiomerically enriched amine with an organic solvent, dry, and concentrate.

-

Assess the enantiomeric excess (ee) using chiral HPLC or NMR with a chiral shift reagent.

Part 3: Preparation of the Dihydrochloride Salt

Primary amines are often converted to their salt forms for improved stability, handling, and solubility.[15] For 1-(2-Pyridyl)ethylamine, which has two basic nitrogen atoms (the pyridine ring and the ethylamine), the dihydrochloride salt is the stable final form.[16]

Protocol for Dihydrochloride Formation:

-

Dissolve the purified 1-(2-Pyridyl)ethylamine free base in a suitable anhydrous solvent, such as ethanol or diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol) until precipitation is complete.

-

Stir the resulting slurry in the cold for a period to ensure complete salt formation.

-

Collect the white crystalline solid by vacuum filtration.

-

Wash the solid with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities.

-

Dry the this compound product under vacuum.

Conclusion and Future Outlook

The synthesis of this compound is well-established, with reductive amination of 2-acetylpyridine being the most practical and efficient strategy. While classical methods like the Leuckart reaction are simple, modern protocols using mild hydride reagents or catalytic hydrogenation offer superior performance and safety. For applications requiring enantiopure material, direct asymmetric synthesis via transition metal catalysis represents the state-of-the-art, providing high enantioselectivity in an atom-economical fashion. Alternatively, classical chiral resolution remains a robust and reliable method. The final conversion to the dihydrochloride salt ensures a stable and easy-to-handle product, ready for use by researchers and drug development professionals. Future advancements will likely focus on developing even more efficient and sustainable catalytic systems, including biocatalytic approaches that can operate under environmentally benign conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy 1-Pyridin-2-yl-ethylamine (EVT-2584772) | 40154-81-2; 42088-91-5 [evitachem.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 7. mdpi.com [mdpi.com]

- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 10. sciencemadness.org [sciencemadness.org]

- 11. Direct catalytic asymmetric synthesis of α-chiral primary amines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chiral resolution - Wikipedia [en.wikipedia.org]

- 14. onyxipca.com [onyxipca.com]

- 15. prepchem.com [prepchem.com]

- 16. 40154-81-2|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Solubility Profile of 1-(2-Pyridyl)ethylamine Dihydrochloride

This guide provides a comprehensive technical overview of the solubility characteristics of 1-(2-Pyridyl)ethylamine Dihydrochloride, a key intermediate in pharmaceutical synthesis.[1] Recognizing the critical role of solubility in drug development and formulation, this document offers a framework for its empirical determination, grounded in established scientific protocols. The pyridine nucleus is a significant scaffold in medicinal chemistry, known to enhance water solubility and contribute to a wide range of therapeutic activities.[2][3][4]

Introduction to this compound

This compound is the salt form of 1-(2-Pyridyl)ethylamine, a versatile building block in the synthesis of biologically active molecules, particularly those targeting neurological disorders.[1] The dihydrochloride salt is expected to exhibit significantly different solubility properties compared to its free base form, primarily due to its ionic nature. As an amine hydrochloride, it is anticipated to be more soluble in polar protic solvents.[5] Understanding its solubility in various solvent systems is paramount for its effective use in research and manufacturing.

Chemical Structure and Properties:

-

Molecular Formula: C₇H₁₀N₂ · 2HCl[6]

-

Molecular Weight: 195.09 g/mol [6]

-

Appearance: Typically a solid.

-

Parent Compound: 1-(2-Pyridyl)ethylamine (CAS 42088-91-5)[1][7][8]

The Critical Role of Solubility in Pharmaceutical Development

Solubility is a fundamental physicochemical property that dictates a compound's behavior from early-stage discovery through to formulation and in vivo performance.[9] Poor aqueous solubility, for instance, is a major contributor to low bioavailability of orally administered drugs.[9] Therefore, a thorough characterization of the solubility of an active pharmaceutical ingredient (API) or intermediate like this compound is essential for:

-

Reaction Chemistry: Ensuring the compound is in the appropriate phase for chemical reactions.

-

Purification: Developing effective crystallization and precipitation methods.

-

Formulation: Designing stable and bioavailable dosage forms.

-

Toxicology Studies: Preparing appropriate dosing solutions.

Quantitative Solubility Data

While specific, publicly available quantitative solubility data for this compound is not readily found in the literature, the following table is presented as a template for researchers to populate with their experimentally determined values. The selection of solvents is based on common practice in pharmaceutical development.

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Molarity (mol/L) | Method of Analysis |

| Water | 25 | HPLC-UV | ||

| Water | 37 | HPLC-UV | ||

| Phosphate-Buffered Saline (PBS), pH 7.4 | 37 | HPLC-UV | ||

| 0.1 N HCl (pH 1.2) | 37 | HPLC-UV | ||

| Acetate Buffer (pH 4.5) | 37 | HPLC-UV | ||

| Phosphate Buffer (pH 6.8) | 37 | HPLC-UV | ||

| Methanol | 25 | HPLC-UV | ||

| Ethanol | 25 | HPLC-UV | ||

| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-UV | ||

| Dichloromethane | 25 | HPLC-UV |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[10][11] This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Rationale for Method Selection

The shake-flask method is chosen for its ability to allow the system to reach thermodynamic equilibrium, providing a true measure of a compound's solubility in a given solvent. This is particularly important for pre-formulation studies where understanding the maximum dissolved concentration is crucial.[12] The World Health Organization (WHO) recommends this method for active pharmaceutical ingredient (API) classification.[11]

Materials and Equipment

-

Test Compound: this compound (purity > 99%)

-

Solvents: Analytical grade solvents as listed in the data table.

-

Buffer Solutions: Prepared according to standard laboratory procedures (e.g., PBS, acetate buffer, phosphate buffer).[11][12]

-

Incubator/Thermostatic Shaker Bath: Capable of maintaining a constant temperature (e.g., 25°C or 37°C ± 1°C).[5][11]

-

Vials: Glass vials with screw caps.[12]

-

Analytical Balance: Calibrated and with appropriate precision.

-

Centrifuge: For phase separation.[5]

-

Syringe Filters: 0.22 µm pore size, compatible with the solvent.[5]

-

High-Performance Liquid Chromatography (HPLC) System: With a suitable column (e.g., C18) and a UV-Vis detector.[5][12]

-

Volumetric Glassware: Calibrated pipettes and flasks.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate sealed vials. The presence of undissolved solid at the end of the experiment is necessary to confirm that equilibrium has been reached.[10]

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25°C or 37°C).[5][11]

-

Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is achieved.[5][10] The agitation speed should be optimized to maintain a suspension without creating a vortex.[11]

-

Preliminary experiments should be conducted to determine the time required to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid and liquid phases.[5]

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot through a 0.22 µm syringe filter into a clean vial.[5][12]

-

Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.

-

-

Data Analysis:

-

Calculate the solubility from the measured concentration and the dilution factor.

-

Express the results in mg/mL and mol/L.

-

The experiment should be performed in triplicate for each solvent and temperature to ensure reproducibility, with the final result reported as the mean ± standard deviation.[5][11]

-

Workflow Diagram for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Factors Influencing Solubility

The solubility of this compound can be influenced by several factors, which must be controlled during experimental determination:

-

pH: As an amine salt, the pH of the aqueous medium will significantly impact its solubility. The pH-solubility profile should be determined across a physiologically relevant range (e.g., pH 1.2 to 6.8).[11]

-

Temperature: Solubility is temperature-dependent. For pharmaceutical applications, determining solubility at ambient temperature (25°C) and physiological temperature (37°C) is crucial.[10][11]

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form used in the solubility studies.

-

Purity of Compound and Solvent: The presence of impurities can affect the measured solubility. Therefore, using highly pure compound and analytical grade solvents is essential.[10]

Conclusion

This technical guide outlines the critical importance of determining the solubility of this compound and provides a robust, field-proven protocol for its empirical measurement. By adhering to the detailed shake-flask methodology, researchers and drug development professionals can generate accurate and reliable solubility data. This information is foundational for the successful progression of this important pharmaceutical intermediate through the development pipeline, ensuring its effective application in synthesis, formulation, and beyond.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-pyridylethylamine dihydrochloride suppliers USA [americanchemicalsuppliers.com]

- 7. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. who.int [who.int]

- 12. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

1-(2-Pyridyl)ethylamine Dihydrochloride spectral analysis (NMR, IR, Mass Spec)

This technical guide provides an in-depth analysis of the spectral characteristics of 1-(2-Pyridyl)ethylamine Dihydrochloride, a key building block in pharmaceutical synthesis and coordination chemistry. Designed for researchers, scientists, and drug development professionals, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes the causality behind spectral features, providing not just data, but a framework for structural verification and quality assessment.

Molecular Structure and Analytical Overview

This compound is the salt form of the parent amine, where both the basic nitrogen of the pyridine ring and the primary amine of the ethylamine side chain are protonated. This dual protonation is the most critical feature influencing its spectral properties, distinguishing it from its free base form.

The structural confirmation of this molecule relies on a multi-technique approach, where each analysis provides a unique piece of the structural puzzle.

-

Mass Spectrometry (MS) confirms the molecular mass of the parent compound.

-

Infrared (IR) Spectroscopy identifies key functional groups, particularly the protonated amine and pyridinium moieties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed map of the proton and carbon framework, confirming connectivity and the electronic environment of each atom.

An In-depth Technical Guide to the Safe Handling of 1-(2-Pyridyl)ethylamine Dihydrochloride

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-(2-Pyridyl)ethylamine Dihydrochloride, tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from established safety data for pyridine derivatives and analogous compounds to ensure a robust framework for risk mitigation in the laboratory.

Introduction: Understanding the Compound

This compound is a pyridylethylamine derivative used in pharmaceutical research and organic synthesis as a building block for more complex molecules.[1] Its structure, featuring a pyridine ring, suggests certain toxicological properties and reactivity that necessitate careful handling. As a dihydrochloride salt, it is a solid, which can reduce the risk of inhalation compared to its free-base liquid form, but it can also be hygroscopic.[2] This guide emphasizes a proactive approach to safety, grounded in a thorough understanding of the compound's potential hazards and the implementation of a multi-layered safety strategy.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively published, the known hazards of its parent compound, pyridine, and related pyridylethylamine derivatives provide a strong basis for a conservative risk assessment. Pyridine and its derivatives are known to be harmful if swallowed, in contact with skin, or inhaled.[2][3] They can cause skin and eye irritation, and in some cases, severe burns.[4][5][6]

Key Potential Hazards:

-

Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled as dust.[2][7]

-

Skin Corrosion/Irritation: May cause skin irritation or severe burns.[6][8]

-

Serious Eye Damage/Irritation: Poses a risk of serious eye damage.[6][8]

-

Respiratory Irritation: May cause respiratory irritation if inhaled.[2][8]

A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantities being used, the nature of the experimental procedures (e.g., heating, aerosol generation), and the potential for exposure.

Engineering Controls: The First Line of Defense

Engineering controls are the most effective means of minimizing exposure to hazardous chemicals. Their implementation is critical for the safe handling of this compound.

Mandatory Engineering Controls:

-

Chemical Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent the inhalation of dust or vapors.[9][10]

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.[9][10]

-

Accessible Safety Equipment: Safety showers and eyewash stations must be readily accessible and regularly tested.[7]

Caption: Hierarchy of controls for mitigating chemical exposure.

Personal Protective Equipment (PPE): Essential Individual Protection

The use of appropriate PPE is mandatory to prevent skin and eye contact.[10]

| PPE Category | Specification | Rationale |

| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against dust particles and splashes.[9][11] |

| Hand Protection | Nitrile or neoprene gloves. Latex gloves are not recommended. | Provides a barrier against skin contact. Check for breakthrough times.[9] |

| Body Protection | A lab coat, fully buttoned. For larger quantities or splash potential, a chemically resistant apron is advised. | Protects skin and personal clothing from contamination.[10] |

| Respiratory | Not typically required if handled in a fume hood. If a hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Prevents inhalation of airborne dust. |

Handling and Storage Protocols

Adherence to strict handling and storage procedures is crucial for maintaining a safe laboratory environment.

Handling

-

Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.[12]

-

Grounding: For larger quantities, use non-sparking tools and ensure equipment is properly grounded to prevent static discharge, as pyridine derivatives can be flammable.[11][13]

-

Inert Atmosphere: For long-term storage and to maintain product quality, consider storing under an inert atmosphere like argon or nitrogen.[8]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[11][13] Wash hands thoroughly after handling the compound, even if gloves were worn.[8][12]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4][11]

-

Incompatibilities: Store away from strong oxidizing agents and strong acids.[8]

-

Ignition Sources: Store away from heat and sources of ignition.[4][11]

Emergency Procedures: Preparedness and Response

Spills and Leaks

-

Evacuate: Evacuate non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[10]

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for disposal.

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

-

Report: Report all spills to the laboratory supervisor.

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][14] |

| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[11][14] |

| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][11][14] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5][14] |

Disposal Considerations

Waste containing this compound must be treated as hazardous waste.

-

Containers: Do not reuse empty containers. They should be triple-rinsed with a suitable solvent and disposed of as hazardous waste.

-

Waste Material: All waste material, including contaminated absorbents and PPE, must be collected in labeled, sealed containers and disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[12]

Experimental Workflow: A Step-by-Step Guide for Safe Use

The following protocol outlines a generalized workflow for using this compound in a typical laboratory setting.

Caption: A generalized workflow for handling this compound.

Protocol:

-

Preparation: Before starting, ensure the fume hood is functioning correctly and all necessary equipment and reagents are present. Don the appropriate PPE.

-

Weighing: Carefully weigh the required amount of this compound in the fume hood. Use a disposable weighing boat to minimize contamination.

-

Reaction Setup: Add the compound to the reaction vessel within the fume hood.

-

Reaction Monitoring: Monitor the reaction from outside the fume hood as much as possible.

-

Work-up and Purification: Conduct all work-up and purification steps within the fume hood.

-

Waste Management: Segregate all waste streams (solid, liquid, sharps) into appropriately labeled hazardous waste containers.

-

Decontamination: Thoroughly decontaminate all glassware and the work area within the fume hood.

-

Post-Experiment: Doff PPE in the correct order to avoid self-contamination and wash hands thoroughly.

Conclusion

The safe handling of this compound is paramount for protecting laboratory personnel and the environment. By understanding its potential hazards and rigorously applying the hierarchy of controls—engineering controls, administrative protocols, and personal protective equipment—researchers can confidently and safely utilize this compound in their work. This guide serves as a foundational document; always consult your institution's specific safety guidelines and the most current Safety Data Sheets.

References

- 1. chemimpex.com [chemimpex.com]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. kishida.co.jp [kishida.co.jp]

- 5. tcichemicals.com [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. thermofishersci.in [thermofishersci.in]

- 12. aksci.com [aksci.com]

- 13. lobachemie.com [lobachemie.com]

- 14. fishersci.com [fishersci.com]

1-(2-Pyridyl)ethylamine Dihydrochloride literature review

An In-depth Technical Guide to 1-(2-Pyridyl)ethylamine Dihydrochloride for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a critical reagent in modern synthetic chemistry and pharmaceutical development. We will move beyond simple data presentation to explore the causality behind its applications, focusing on its pivotal role as a chiral resolving agent and a versatile building block for complex molecules.

Introduction: The Strategic Importance of a Chiral Pyridine Amine

1-(2-Pyridyl)ethylamine is a chiral amine featuring a pyridine ring, a structural motif prevalent in a vast number of FDA-approved pharmaceuticals.[1][2] The pyridine ring's unique electronic properties and its ability to act as a hydrogen bond acceptor often enhance a molecule's solubility and bioavailability, making it a "privileged scaffold" in medicinal chemistry.[3]

The true value of 1-(2-Pyridyl)ethylamine, however, lies in its chirality. Most biological targets, such as enzymes and receptors, are themselves chiral. Consequently, the two mirror-image forms (enantiomers) of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[4] This makes the separation of racemic mixtures into pure enantiomers—a process known as chiral resolution—a non-negotiable step in drug development.[5] 1-(2-Pyridyl)ethylamine serves as a powerful tool for this very purpose, enabling the isolation of therapeutically active enantiomers.[5][6]

This document will detail the compound's properties, synthesis, analytical characterization, and provide a field-proven protocol for its primary application in chiral resolution.

Physicochemical Properties & Analytical Characterization

Accurate identification and confirmation of purity are the foundation of any successful synthetic workflow. The dihydrochloride salt is typically a stable, crystalline solid, making it easier to handle and weigh than the free base, which is a liquid.[7][8][9]

Key Properties

| Property | Value | Source(s) |

| Chemical Name | This compound | [10][11] |

| Synonyms | 2-(1-Aminoethyl)pyridine Dihydrochloride | [7][8][12] |

| CAS Number | 40154-81-2 | [10][11] |

| Molecular Formula | C₇H₁₀N₂ · 2HCl | [13] |

| Molecular Weight | 195.09 g/mol | [13] |

| Appearance | White to off-white crystalline solid | [9] |

| Free Base CAS | 42088-91-5 | [7][14][15] |

| Free Base MW | 122.17 g/mol | [7][12] |

| Free Base Form | Colorless to light brown liquid | [7][8] |

The Analytical Workflow: A Self-Validating System

Confirming the identity and purity of this compound requires a multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. Chiral resolution - Wikipedia [en.wikipedia.org]

- 6. CN108409731B - Chiral Resolution of Aryl-Substituted Methyl 1H-Pyridin[3,4-b]indole-3-carboxylate - Google Patents [patents.google.com]

- 7. 1-PYRIDIN-2-YL-ETHYLAMINE | 42088-91-5 [chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

- 9. prepchem.com [prepchem.com]

- 10. Buy 1-Pyridin-2-yl-ethylamine (EVT-2584772) | 40154-81-2; 42088-91-5 [evitachem.com]

- 11. 40154-81-2|this compound|BLD Pharm [bldpharm.com]

- 12. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 13. 2-pyridylethylamine dihydrochloride suppliers USA [americanchemicalsuppliers.com]

- 14. scbt.com [scbt.com]

- 15. 42088-91-5|1-(2-Pyridyl)ethylamine|BLD Pharm [bldpharm.com]

discovery and history of 1-(2-Pyridyl)ethylamine Dihydrochloride

An In-Depth Technical Guide to the Synthesis, History, and Applications of 1-(2-Pyridyl)ethylamine Dihydrochloride

Introduction

1-(2-Pyridyl)ethylamine and its dihydrochloride salt represent a class of chiral building blocks of significant interest to the scientific community, particularly in the realms of medicinal chemistry and asymmetric catalysis. The structure, featuring a pyridine ring—a privileged scaffold in drug discovery—linked to a chiral ethylamine side chain, provides a unique combination of coordinating ability, stereochemical information, and biological relevance.[1][2] This guide offers a comprehensive overview of the compound, from the foundational chemistry of its precursors to its synthesis, characterization, and diverse applications. As a Senior Application Scientist, the narrative herein is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers and drug development professionals to leverage this versatile molecule effectively.

Historical Context: The Primacy of the Pyridine Scaffold

The history of 1-(2-Pyridyl)ethylamine is intrinsically linked to the broader appreciation of the pyridine nucleus in chemical and pharmaceutical sciences. Pyridine and its derivatives are ubiquitous in nature, forming the core of essential biomolecules like vitamins and coenzymes.[2] Their value in medicinal chemistry is well-established; the nitrogen atom in the ring improves water solubility and provides a key site for hydrogen bonding, crucial for molecular recognition at biological targets.[2][3] This has led to the development of numerous pyridine-containing drugs with applications ranging from antimicrobial and antiviral to anticancer and anti-inflammatory agents.[3] The exploration of chiral substituted pyridines, such as 1-(2-Pyridyl)ethylamine, was a logical and strategic progression in the quest for novel, stereochemically defined therapeutic agents and catalysts.

The Synthetic Pathway: A Multi-Step Approach

The synthesis of this compound is not a singular event but a strategic sequence beginning with the formation of a key intermediate, 2-acetylpyridine. This multi-step process ensures high purity and allows for modifications, including the potential for stereoselective synthesis.

The Gateway Intermediate: Synthesis of 2-Acetylpyridine

2-Acetylpyridine is the immediate precursor for the target amine. Its synthesis is a critical first step, with several established routes. The choice of method often depends on the availability of starting materials, scale, and desired purity.

Method A: Grignard Reaction with 2-Bromopyridine This classic organometallic approach involves the formation of a pyridyl Grignard reagent from 2-bromopyridine, which is then acylated. While effective, this method requires strict anhydrous conditions due to the moisture-sensitivity of Grignard reagents.[4]

Method B: Acylation from 2-Picolinic Acid An alternative route begins with 2-picolinic acid, which is first converted to an activated species like an acyl chloride.[5][6] This intermediate then reacts with a suitable carbon nucleophile to form the ketone. This pathway can be more amenable to larger-scale industrial production due to milder conditions compared to the Grignard method.[6]

The Key Transformation: Reductive Amination

The conversion of 2-acetylpyridine to 1-(2-Pyridyl)ethylamine is achieved via reductive amination. This powerful transformation is one of the most fundamental methods for forming C-N bonds.[7] The reaction proceeds through the initial formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.

Causality in Reagent Selection: The choice of reducing agent is critical. While powerful hydrides like lithium aluminum hydride could reduce the ketone, they are often unselective and difficult to handle. Milder, more selective reagents are preferred.

-

Borohydride Reagents: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are commonly used because they are mild enough not to readily reduce the ketone but are reactive towards the protonated imine intermediate, driving the reaction forward.[8]

-

Catalytic Hydrogenation: This is considered a green and efficient method, often employing a metal catalyst like palladium on carbon or Raney nickel under a hydrogen atmosphere.[9] Recent advancements have focused on asymmetric reductive amination, using chiral catalysts to produce enantiomerically enriched amines directly from the prochiral ketone, which is highly valuable in pharmaceutical synthesis.[7]

Experimental Protocol: Direct Asymmetric Reductive Amination

The following protocol is conceptualized based on modern methodologies for producing chiral amines, such as those described by ACS Publications.[7]

-

Reactor Setup: To a dried, inert-atmosphere glovebox or Schlenk line, add 2-acetylpyridine (1.0 eq), a chiral ruthenium catalyst such as Ru(OAc)₂((S)-BINAP) (0.01 eq), and an ammonium salt like ammonium trifluoroacetate (1.5 eq).

-

Solvent Addition: Add a degassed solvent, such as methanol or isopropanol, to the reactor.

-

Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 0.8 MPa) and heat to the reaction temperature (e.g., 50-60 °C).[7]

-

Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS until the starting material is consumed.

-

Workup: After cooling and venting the reactor, concentrate the reaction mixture under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sat. NaHCO₃) to remove the ammonium salt.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the crude 1-(2-Pyridyl)ethylamine free base. Further purification can be achieved via column chromatography if necessary.

Finalization and Purification: Formation of the Dihydrochloride Salt

The final step is the conversion of the oily or liquid free base into a stable, crystalline solid. The formation of the dihydrochloride salt is advantageous for several reasons:

-

Stability: Salts are generally more stable to air and oxidation than the corresponding free amines.

-

Handling: Crystalline solids are easier to weigh, handle, and store compared to liquids.

-

Solubility: The salt form often has improved solubility in aqueous or protic solvents, which can be beneficial for downstream applications.

Protocol: Dihydrochloride Salt Formation

-

Dissolve the purified 1-(2-Pyridyl)ethylamine free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid (at least 2.0 equivalents) in a compatible solvent (e.g., HCl in isopropanol or gaseous HCl) with stirring.

-

A precipitate will form. Continue stirring in the cold for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold, anhydrous solvent (e.g., diethyl ether) to remove any residual impurities.

-

Dry the resulting white to off-white solid under vacuum to yield this compound.[10]

Structural Characterization and Physicochemical Properties

Proper characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods is typically employed.

| Property | 1-(2-Pyridyl)ethylamine (Free Base) | This compound | Reference |

| Molecular Formula | C₇H₁₀N₂ | C₇H₁₂Cl₂N₂ | [11] |

| Molecular Weight | 122.17 g/mol | 195.09 g/mol | [11][12] |

| CAS Number | 42088-91-5 | 40154-81-2 | [10][11] |

| Appearance | Colorless to light brown liquid | White to off-white solid | [1][10] |

Expected Spectroscopic Signatures:

| Technique | Expected Features for 1-(2-Pyridyl)ethylamine |

| ¹H NMR | ~8.5 ppm: Pyridyl proton adjacent to N. ~7.2-7.7 ppm: Other aromatic pyridyl protons. ~4.1 ppm: Methine proton (CH-NH₂). ~1.4 ppm: Methyl group (CH₃). Amine protons (NH₂): Broad singlet, variable shift. |

| FTIR (cm⁻¹) | 3300-3400: N-H stretching (amine). 2850-3000: C-H stretching (aliphatic). ~1600, 1570: C=C and C=N ring stretching vibrations.[13] |

Applications in Research and Development

The utility of this compound stems from its unique structural features, making it a valuable tool for researchers.

-

Pharmaceutical Development: It serves as a crucial chiral intermediate for synthesizing more complex molecules, particularly those targeting neurological disorders. Its structure can be found in various investigational compounds.[1]

-

Asymmetric Catalysis: The bidentate (N,N') nature of the amine allows it to act as a chiral ligand for transition metals. These metal complexes can then be used as catalysts for a variety of asymmetric reactions, such as transfer hydrogenation or alkylation.[8]

-

Coordination Chemistry: The pyridine nitrogen and the primary amine form a stable five-membered chelate ring with metal ions, making it an excellent ligand for studying the coordination chemistry of various metals.[8]

-

Agrochemicals: The compound is also used as a building block in the development of new pesticides and herbicides.[1]

Conclusion

This compound is more than just a chemical intermediate; it is a product of strategic synthetic design, rooted in the fundamental importance of the pyridine scaffold in science. Its history is one of evolving chemical methodology, from classic organometallic reactions to sophisticated asymmetric catalysis. Understanding its synthesis, from the creation of the 2-acetylpyridine precursor through the key reductive amination step and final salt formation, provides researchers with the knowledge to utilize this compound to its full potential. As a versatile chiral building block, it continues to be a valuable asset in the development of new pharmaceuticals, catalysts, and advanced materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Acetylpyridine - Wikipedia [en.wikipedia.org]

- 5. CN109503469A - A kind of preparation method of 2- acetylpyridine - Google Patents [patents.google.com]

- 6. CN109503469B - Preparation method of 2-acetylpyridine - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Buy 1-Pyridin-2-yl-ethylamine (EVT-2584772) | 40154-81-2; 42088-91-5 [evitachem.com]

- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 10. 40154-81-2|this compound|BLD Pharm [bldpharm.com]

- 11. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. chimia.ch [chimia.ch]

Methodological & Application

Application Notes and Protocols for 1-(2-Pyridyl)ethylamine Dihydrochloride as a Chiral Resolving Agent

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and efficacy. A significant portion of pharmaceuticals are chiral compounds, often exhibiting markedly different pharmacological and toxicological profiles between their enantiomeric forms.[1] The pyridine scaffold, in particular, is a ubiquitous feature in drug design, valued for its unique electronic properties and ability to engage in biological interactions.[2][3][4] Consequently, the efficient separation of racemic mixtures—a process known as chiral resolution—is a cornerstone of modern synthetic chemistry.[5]

This guide provides an in-depth exploration of 1-(2-Pyridyl)ethylamine Dihydrochloride, a highly effective chiral resolving agent. Its utility stems from its primary amine functionality, which readily forms salts with acidic compounds, and the stereogenic center adjacent to a rigid pyridine ring system, which imparts the necessary structural discrimination for separating enantiomers.[6] We will delve into the fundamental principles governing its application, provide detailed, field-tested protocols, and offer insights into the nuances of method development for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory. 1-(2-Pyridyl)ethylamine is a versatile building block in its own right, serving as an intermediate in the synthesis of various pharmaceuticals.[6] The dihydrochloride salt form is often preferred for its crystalline nature, stability, and ease of handling compared to the free base.

| Property | Value | Source(s) |

| Chemical Name | This compound | [7] |

| Synonyms | 2-(1-Aminoethyl)pyridine Dihydrochloride | [6] |

| CAS Number | 40154-81-2 | [7] |

| Molecular Formula | C₇H₁₂Cl₂N₂ | Derived from C₇H₁₀N₂[6] |

| Molecular Weight | 195.09 g/mol | Derived from 122.17 g/mol [6] |

| Appearance | Typically an off-white to pale yellow solid | General Knowledge |

| Solubility | Soluble in water and alcohols (e.g., methanol, ethanol) | General Knowledge |

| Storage | Store in a cool, dry place away from incompatible materials. | [6] |

Note: The dihydrochloride salt form enhances water solubility and stability.

Principle of Chiral Resolution: Diastereomeric Salt Formation

The most common and industrially scalable method for chiral resolution is the formation of diastereomeric salts.[5][8] This classical technique leverages a simple principle: while enantiomers possess identical physical properties (e.g., solubility, melting point), diastereomers do not.[9]

The process involves reacting a racemic mixture of a chiral acid (containing both R and S enantiomers) with a single enantiomer of a chiral base, such as (R)- or (S)-1-(2-Pyridyl)ethylamine. This reaction produces a pair of diastereomeric salts:

-

(R)-Acid + (S)-Base → (R,S)-Diastereomeric Salt

-

(S)-Acid + (S)-Base → (S,S)-Diastereomeric Salt